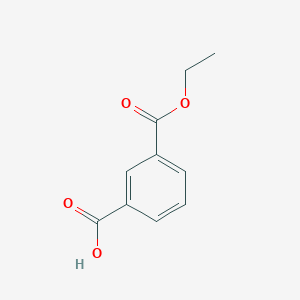

3-(Ethoxycarbonyl)benzoic acid

Description

3-(Ethoxycarbonyl)benzoic acid is a benzoic acid derivative featuring an ethoxycarbonyl (-COOCH₂CH₃) substituent at the meta position (carbon 3) of the aromatic ring. This compound belongs to the broader class of alkoxy-substituted benzoic acids, which are of significant interest in pharmaceutical and materials chemistry due to their tunable electronic and steric properties.

The ethoxycarbonyl group introduces both electron-withdrawing and steric effects, influencing the compound’s acidity, solubility, and reactivity. Such derivatives are often utilized as intermediates in drug synthesis, agrochemicals, and polymer chemistry .

Properties

IUPAC Name |

3-ethoxycarbonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-2-14-10(13)8-5-3-4-7(6-8)9(11)12/h3-6H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPNITFHNCUXTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18189-42-9 | |

| Record name | 3-(ethoxycarbonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Ethoxycarbonyl)benzoic acid can be synthesized through the esterification of 3-carboxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through recrystallization.

Industrial Production Methods: In an industrial setting, the production of 3-ethoxycarbonylbenzoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality.

Types of Reactions:

Oxidation: 3-(Ethoxycarbonyl)benzoic acid can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 3-Carboxybenzoic acid.

Reduction: 3-Hydroxybenzoic acid.

Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.

Scientific Research Applications

Organic Synthesis

3-(Ethoxycarbonyl)benzoic acid serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Esterification Reactions: The ethoxycarbonyl group can be utilized to synthesize esters, which are valuable in creating fragrances and flavor compounds.

- Formation of Benzodioxins: The compound has been used as a precursor for synthesizing benzodioxin derivatives, which have applications in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, 3-(ethoxycarbonyl)benzoic acid has shown potential in the development of various therapeutic agents:

- Cholinesterase Inhibitors: Research indicates that derivatives of this compound exhibit cholinesterase-inhibiting activity, which can be beneficial for treating neurodegenerative diseases such as Alzheimer's. A study demonstrated that certain synthesized compounds based on this acid showed significant inhibitory effects on acetylcholinesterase and butyrylcholinesterase .

- Diabetes Treatment: It is also utilized in the synthesis of repaglinide, a fast-acting insulin-releasing agent used for managing type 2 diabetes. The compound's ability to act as a synthetic intermediate highlights its importance in pharmaceutical formulations .

Material Science

The compound is being explored for its potential applications in materials science:

- Fluorophores: Certain derivatives of 3-(ethoxycarbonyl)benzoic acid have been identified as promising candidates for use as fluorophores due to their photophysical properties. These compounds can be used in biological imaging and sensing applications .

Case Study 1: Synthesis of Benzodioxin Derivatives

A study detailed the synthesis of 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid from readily available precursors. The reaction involved regioselective dioxin ring metalation followed by ethoxycarbonylation, demonstrating the compound's utility in creating complex structures with potential pharmaceutical applications .

Case Study 2: Cholinesterase Inhibition

In a comprehensive study on cholinesterase inhibitors, several derivatives of 3-(ethoxycarbonyl)benzoic acid were synthesized and evaluated for their inhibitory activities. The findings indicated that some compounds achieved over 50% inhibition at concentrations of 100 μM, showcasing their potential therapeutic benefits against cholinergic dysfunctions .

Mechanism of Action

The mechanism of action of 3-ethoxycarbonylbenzoic acid primarily involves its reactivity as an ester and carboxylic acid derivative. It can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. The molecular targets and pathways depend on the specific reactions it participates in, such as enzyme-catalyzed hydrolysis in biological systems.

Comparison with Similar Compounds

Structural Insights :

- Ortho isomer : The proximity of the ethoxy and carboxylic acid groups in 2-ethoxybenzoic acid leads to steric hindrance and intramolecular hydrogen bonding, reducing its melting point and increasing volatility compared to the para isomer .

- Para isomer : The symmetrical arrangement of substituents in 4-ethoxybenzoic acid enhances crystal packing efficiency, resulting in a significantly higher melting point .

- Meta isomer : The asymmetric substitution in 3-ethoxybenzoic acid likely disrupts crystal symmetry, leading to intermediate physical properties. Its reactivity may differ due to electronic effects; the meta position directs electrophilic substitution to less sterically hindered sites .

Functional Group Variations: Methoxy vs. Ethoxycarbonyl

Methoxy-substituted benzoic acids (e.g., 3-methoxybenzoic acid) and ethoxycarbonyl derivatives exhibit distinct electronic profiles:

- Methoxy group (-OCH₃) : Acts as an electron-donating group, decreasing the acidity of the carboxylic acid (pKa ~4.2) compared to unsubstituted benzoic acid (pKa 4.2).

- Ethoxycarbonyl group (-COOCH₂CH₃) : Electron-withdrawing nature increases acidity (pKa ~3.5–3.8 for meta-substituted analogs) .

Example : 4-Hydroxy-3-(methoxycarbonyl)benzoic acid (CAS 41684-11-1) has a pKa influenced by both the hydroxyl and methoxycarbonyl groups, enabling pH-dependent solubility useful in drug formulation .

Amino-Substituted Derivatives

Ethyl 3-aminobenzoate (C₉H₁₁NO₂, MW 165.19) highlights the impact of amino substitution. The amino group (-NH₂) enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to ethoxycarbonyl analogs. However, it reduces thermal stability, with a melting point of 132–134°C .

Biological Activity

3-(Ethoxycarbonyl)benzoic acid, a derivative of benzoic acid, has garnered interest in various biological applications due to its potential therapeutic properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

3-(Ethoxycarbonyl)benzoic acid is characterized by the presence of an ethoxycarbonyl group attached to the benzene ring. Its molecular formula is , and its structure can be represented as follows:

1. Antimicrobial Activity

Research has demonstrated that benzoic acid derivatives exhibit antimicrobial properties. A study highlighted the effectiveness of various benzoic acid derivatives, including 3-(ethoxycarbonyl)benzoic acid, against different microbial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of metabolic processes.

2. Antioxidant Properties

Antioxidant activity is another significant aspect of 3-(ethoxycarbonyl)benzoic acid. The compound has shown potential in scavenging free radicals, which can contribute to oxidative stress and various diseases. This property is essential for developing formulations aimed at preventing oxidative damage in cells.

3. Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of 3-(ethoxycarbonyl)benzoic acid on cancer cell lines. The results indicated that the compound could inhibit cell proliferation in certain cancer types while exhibiting minimal toxicity towards normal cells. This selectivity suggests its potential as a chemotherapeutic agent.

The biological activity of 3-(ethoxycarbonyl)benzoic acid can be attributed to its structural characteristics, which facilitate interactions with biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, including those related to cancer progression.

- Protein Interaction : Studies suggest that the ethoxycarbonyl group enhances lipophilicity, allowing the compound to penetrate cellular membranes effectively and interact with intracellular targets.

Research Findings

A summary of key research findings related to the biological activity of 3-(ethoxycarbonyl)benzoic acid is presented below:

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several benzoic acid derivatives, including 3-(ethoxycarbonyl)benzoic acid, against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Case Study 2: Antioxidant Activity

In a controlled experiment assessing antioxidant properties, 3-(ethoxycarbonyl)benzoic acid was found to reduce oxidative stress markers in human fibroblasts exposed to hydrogen peroxide. This suggests its possible application in formulations aimed at skin protection from oxidative damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.